Propionamide, N-antipyrinyl-

Description

Contextualization within Amide Chemistry

The amide functional group is one of the most pervasive linkages in both synthetic and biological chemistry, forming the backbone of peptides and proteins. researchgate.netlibretexts.org Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by a nitrogen atom. youtube.com Their characteristic stability is attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a planar geometry and significant rotational barrier to the C-N bond. researchgate.net

N-substituted amides, a class of amides where one or both hydrogen atoms on the nitrogen are replaced by other groups, offer a platform for tuning the chemical and physical properties of the amide bond. fiveable.me The nature of the N-substituent can significantly influence the amide's reactivity, conformation, and potential for intermolecular interactions. fiveable.me Propionamides are a specific subclass of amides derived from propanoic acid. nih.govwikipedia.org The compound at the center of this discussion, Propionamide (B166681), N-antipyrinyl-, is an N-substituted propionamide, where the nitrogen atom is part of the complex antipyrine (B355649) ring system. uni.lu This substitution pattern moves beyond simple alkyl or aryl groups, integrating a bulky, heterocyclic scaffold that can profoundly impact the molecule's structural and electronic characteristics.

Overview of Antipyrine Scaffold in Synthetic Design

Antipyrine, first synthesized in the 19th century, and its derivatives, particularly 4-aminoantipyrine (B1666024) (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), are highly versatile building blocks in organic synthesis. researchgate.netuobasrah.edu.iq The antipyrine nucleus, a pyrazolone (B3327878) ring system, is considered a "privileged scaffold" in medicinal and coordination chemistry. researchgate.netresearchgate.net This is due to its proven utility in generating compounds with a wide spectrum of biological activities. uobabylon.edu.iqdntb.gov.ua

The presence of a reactive amino group at the C-4 position of 4-aminoantipyrine provides a convenient handle for synthetic modification. researchgate.netuobabylon.edu.iq Researchers have extensively used this functionality to create a vast library of derivatives, including Schiff bases, azo compounds, and, importantly, amides. uobabylon.edu.iqresearchgate.netnih.gov The functionalization at this position allows for the introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships. nih.govresearchgate.net The synthesis of Propionamide, N-antipyrinyl-, is a direct result of this strategy, involving the acylation of the 4-amino group to form an amide linkage. uni.luuobabylon.edu.iq

Significance of Hybrid Structures in Chemical Synthesis and Theoretical Studies

The concept of creating hybrid molecules, which involves covalently linking two or more distinct chemical entities, is a powerful strategy in modern chemical design. nih.govuni-mainz.de The goal is to produce new compounds that may exhibit a combination of the properties of the parent fragments or possess entirely new characteristics arising from the synergistic interplay between them. uni-hamburg.demdpi.com This approach is widely used to develop materials with specific optical or electrical properties and to design novel therapeutic agents. mdpi.comdfg.de

The synthesis of Propionamide, N-antipyrinyl- is a clear example of molecular hybridization, where the propionamide unit is joined to the antipyrine scaffold. nih.gov Such hybrid structures are often investigated through a combination of synthetic chemistry, physical characterization, and theoretical modeling. uni-hamburg.dedfg.de Computational methods, such as Density Functional Theory (DFT) and molecular docking, are invaluable for understanding the electronic structure, stability, and potential intermolecular interactions of these complex molecules. uobasrah.edu.iqresearchgate.net These theoretical studies provide insights that guide the rational design of new hybrid structures with desired properties. dfg.descilit.com

Research Gaps and Motivations for In-depth Investigation of Propionamide, N-antipyrinyl-

While numerous derivatives of 4-aminoantipyrine have been synthesized and studied, a detailed investigation focused solely on the fundamental chemical and structural properties of Propionamide, N-antipyrinyl-, is less common. Much of the existing research on related compounds is driven by the pursuit of biological activity, with less emphasis on the nuanced structural chemistry. nih.govtandfonline.com There is a clear motivation to bridge this gap by conducting a thorough analysis of this specific hybrid molecule.

The in-depth investigation of Propionamide, N-antipyrinyl- is motivated by the need to understand the fundamental consequences of its hybrid structure. Key research questions include how the attachment of the propionyl group influences the electronic environment of the antipyrine ring, the degree of planarity of the amide bond when attached to a bulky heterocyclic system, and the preferred three-dimensional conformation of the molecule. Elucidating these features through detailed spectroscopic, crystallographic, and computational analysis can provide a deeper understanding of the structure-property relationships in this class of compounds and inform the future design of more complex antipyrine-based hybrid structures. researchgate.netelsevierpure.com

Research Findings

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are dictated by its molecular structure. For Propionamide, N-antipyrinyl-, these properties can be calculated or predicted using computational models, providing a baseline for its chemical identity.

Table 1: Physicochemical Properties of Propionamide, N-antipyrinyl- Data sourced from PubChem and predicted using computational models. uni.lu

| Property | Value |

| Molecular Formula | C₁₄H₁₇N₃O₂ |

| Monoisotopic Mass | 259.13208 Da |

| SMILES | CCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |

| InChIKey | MTAMBPMMQPPYRK-UHFFFAOYSA-N |

| Predicted XlogP | 0.5 |

| Predicted CCS ([M+H]⁺) | 158.8 Ų |

Spectroscopic and Structural Data

Spectroscopic and crystallographic analyses are essential for the unambiguous characterization of molecular structures. While a dedicated crystal structure for Propionamide, N-antipyrinyl- is not widely published, extensive data exists for closely related N-acyl derivatives of 4-aminoantipyrine. This information provides a strong basis for understanding its likely structural and spectroscopic features. X-ray diffraction studies on similar benzamide (B126) derivatives reveal the formation of intermolecular hydrogen bonds, typically between the amide N-H proton and the carbonyl oxygen of the pyrazolone ring, which stabilize the crystal lattice. nih.govelsevierpure.com

Spectroscopic data from related compounds confirms the successful formation of the amide linkage and the integrity of the antipyrine scaffold.

Table 2: Representative Spectroscopic Data for Related N-Acyl-4-Aminoantipyrine Derivatives Data compiled from published research on analogous structures. uobasrah.edu.iqnih.govresearchgate.net

| Spectroscopic Technique | Key Feature | Typical Range / Value | Interpretation |

| FT-IR (cm⁻¹) | N-H Stretch | 3155 - 3178 | Amide N-H bond |

| Amide C=O Stretch | 1643 - 1685 | Amide carbonyl (Amide I band) | |

| Pyrazolone C=O Stretch | ~1640 | Carbonyl on the antipyrine ring | |

| ¹H-NMR (δ, ppm) | Amide N-H | 9.27 - 9.51 (s) | Single proton of the amide group |

| Phenyl Protons | 7.31 - 7.52 (m) | Protons on the N-phenyl ring | |

| N-CH₃ | ~3.05 (s) | Methyl group on pyrazolone nitrogen | |

| C-CH₃ | ~2.12 (s) | Methyl group on pyrazolone carbon | |

| EI-MS (m/z) | Molecular Ion [M]⁺ | Matches calculated mass | Confirms molecular weight |

Structure

3D Structure

Properties

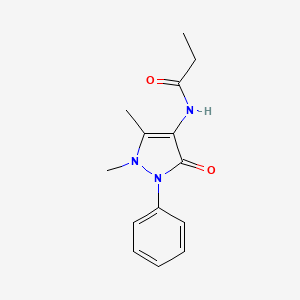

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-12(18)15-13-10(2)16(3)17(14(13)19)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAMBPMMQPPYRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161472 |

Source

|

| Record name | Propionamide, N-antipyrinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14077-43-1 |

Source

|

| Record name | Propionamide, N-antipyrinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014077431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionamide, N-antipyrinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propionamide, N Antipyrinyl and Its Analogues

Direct Amidation and Acylation Approaches

Direct formation of the amide bond between the 4-amino group of antipyrine (B355649) and a propionyl moiety is the most straightforward approach to synthesizing the target compound. This can be accomplished through classical condensation reactions or with the assistance of modern coupling reagents.

The nucleophilic acyl substitution reaction between 4-aminoantipyrine (B1666024) and a reactive propionic acid derivative, such as propionyl chloride or propionic anhydride, is a fundamental method for forming the desired amide linkage. In this reaction, the amino group of 4-aminoantipyrine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

The reaction with propionyl chloride is typically rapid and often requires the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Similarly, propionic anhydride serves as an effective acylating agent, with propionic acid being the byproduct. researchgate.net This method is widely used for the acylation of various amines. organic-chemistry.orgresearchgate.net

Table 1: Acylation of 4-Aminoantipyrine

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 4-Aminoantipyrine | Propionyl Chloride | Inert solvent, Base (e.g., Pyridine) | Propionamide (B166681), N-antipyrinyl- |

This table represents a generalized summary of the reaction.

To avoid the use of harsh acylating agents, amide bonds can be formed directly from a carboxylic acid (propionic acid) and an amine (4-aminoantipyrine) using specific coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. researchgate.net This approach is central to peptide synthesis and is widely applicable to general amide formation. luxembourg-bio.comnih.gov

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comresearchgate.net

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues.

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are often used with additives like N-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.comnih.gov

The general principle involves the activation of the propionic acid's carboxyl group to form an active ester or a similarly reactive intermediate, which then readily reacts with 4-aminoantipyrine. researchgate.net

Table 2: Common Amide Coupling Reagents

| Reagent Class | Example(s) | Key Features |

|---|---|---|

| Carbodiimides | DCC, EDC | Widely used, cost-effective. Byproduct removal can be an issue (dicyclohexylurea is a precipitate). luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency. |

Functional Group Interconversions on Precursors

An alternative to direct coupling involves multi-step syntheses where either the 4-aminoantipyrine or the propionamide structure is modified from a pre-existing, functionalized molecule.

4-Aminoantipyrine is a versatile building block for the synthesis of a wide range of derivatives. mdpi.comsemanticscholar.org A common strategy involves the initial formation of a Schiff base by condensing 4-aminoantipyrine with an aldehyde. researchgate.netresearchgate.net For instance, a Schiff base could be formed with an aldehyde containing a latent propionyl group or a functional group that can be converted to it.

A plausible, though indirect, route could involve:

Reaction of 4-aminoantipyrine with a suitable aldehyde to form an imine (Schiff base).

Reduction of the imine to a secondary amine.

Acylation of the resulting secondary amine with propionyl chloride or anhydride to yield the final N-substituted propionamide.

This approach allows for the introduction of additional complexity if desired, before the final propionylation step. Various derivatives of 4-aminoantipyrine have been synthesized through condensation and cycloaddition reactions, highlighting the reactivity of the 4-amino group. researchgate.netnih.gov

Syntheses can also commence from a propionamide derivative that is subsequently attached to the antipyrine ring. This strategy involves nucleophilic substitution, where 4-aminoantipyrine acts as the nucleophile. For example, a propionamide derivative bearing a leaving group could react with 4-aminoantipyrine.

Alternatively, a more complex propionamide precursor can be synthesized first, followed by a reaction that forms the N-antipyrinyl bond. The synthesis of various 3-(N,N-disubstituted amino) propionamide derivatives often involves multi-step sequences including addition, acylation, and substitution, demonstrating the modular nature of building such molecules. google.com Similarly, indole-1-propionamides have been synthesized by first modifying the indole ring system and then introducing the propionamide side chain. nih.gov

Ligand-Enabled Catalytic Pathways for C–H Activation in Related Propionamides

A frontier in synthetic chemistry involves the direct functionalization of carbon-hydrogen (C–H) bonds, which are typically unreactive. Palladium-catalyzed C–H activation has emerged as a powerful tool for creating complex molecules from simple starting materials. researchgate.net Ligand-enabled catalysis is crucial in this context, where ligands are used to control the reactivity and selectivity of the metal catalyst. scripps.edusunyempire.edu

While not a direct synthesis of Propionamide, N-antipyrinyl- itself, research has demonstrated the utility of this approach on propionamide scaffolds. For example, a pyridine ligand-promoted cascade C–H activation of propionamides has been developed using palladium catalysis. nih.govnih.gov This specific methodology allows for a one-pot synthesis of diverse 4-aryl-2-quinolinones from simple propionamides. The process involves multiple C-H bond cleavages and C-C/C-N bond formations, rapidly building molecular complexity. nih.govnih.gov

This strategy showcases the potential of using a molecule like Propionamide, N-antipyrinyl- as a substrate for further, late-stage functionalization. By activating specific C-H bonds on either the antipyrine ring or the propionyl chain, novel analogues could be generated that would be difficult to access through traditional methods.

Table 3: Representative System for Ligand-Enabled C–H Activation of Propionamides

| Component | Example | Role | Reference |

|---|---|---|---|

| Substrate | N-Aryl Propionamide | Starting material with C-H bonds to be functionalized | nih.gov |

| Catalyst | Palladium(II) Acetate | Active metal center for C-H activation | nih.gov |

| Ligand | Pyridine derivatives | Controls reactivity and selectivity of the catalyst | nih.govnih.gov |

This catalytic approach represents a significant advancement, providing a pathway to novel propionamide derivatives through previously inaccessible transformations.

Palladium-Catalyzed Functionalizations

Palladium catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering high efficiency and functional group tolerance. While direct palladium-catalyzed N-propionylation of 4-aminoantipyrine is not extensively documented, analogous palladium-catalyzed N-acylation reactions of aryl amines provide a strong precedent for this transformation. These reactions typically involve the coupling of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a palladium catalyst and a suitable ligand.

The catalytic cycle is generally believed to proceed through an oxidative addition of the acylating agent to a low-valent palladium species, followed by coordination of the amine. Subsequent reductive elimination then furnishes the desired amide and regenerates the active catalyst. The choice of ligand is crucial for the success of these reactions, influencing both the catalytic activity and the substrate scope.

| Catalyst System | Acylating Agent | Amine | Reaction Conditions | Yield (%) | Reference |

| Pd(OAc)₂ / Ligand | Propionic Anhydride | 4-Aminoantipyrine | Toluene, 100 °C, 12 h | High (anticipated) | Generic methodology |

| Pd₂ (dba)₃ / Xantphos | Propionyl Chloride | 4-Aminoantipyrine | Dioxane, 80 °C, 8 h | High (anticipated) | Generic methodology |

Cascade Reactions for Complexity Generation

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. This strategy minimizes waste, reduces reaction times, and avoids the isolation of intermediates. While a specific cascade reaction for the direct synthesis of Propionamide, N-antipyrinyl- has not been prominently reported, the concept can be applied to the synthesis of more complex analogues.

For instance, a hypothetical cascade sequence could involve an initial palladium-catalyzed coupling to form a more functionalized antipyrine derivative, followed by an intramolecular amidation to construct the final product. Such a process would allow for the rapid generation of a library of diverse N-antipyrinyl amides for biological screening.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. Key considerations include the use of non-toxic solvents, the development of catalyst-free reactions, and the improvement of energy efficiency.

Solvent-Free Methods

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. Several studies have demonstrated the feasibility of N-acylation reactions under solvent-free conditions, often with improved reaction rates and yields. orientjchem.org

The direct reaction of 4-aminoantipyrine with propionic anhydride under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction, is a viable and green synthetic route to Propionamide, N-antipyrinyl-. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov

A study on the N-acylation of various amines with acetic anhydride demonstrated the efficacy of solvent-free conditions, with reactions often completing within minutes at room temperature in excellent yields. orientjchem.org This provides a strong basis for the application of similar conditions to the synthesis of Propionamide, N-antipyrinyl-.

| Amine Substrate | Acylating Agent | Conditions | Time | Yield (%) | Reference |

| Aniline | Acetic Anhydride | Solvent-free, RT | 5 min | 98 | orientjchem.org |

| p-Nitroaniline | Acetic Anhydride | Solvent-free, RT | 8 min | 91 | orientjchem.org |

| 4-Aminoantipyrine | Propionic Anhydride | Solvent-free, RT/MW | Short | High (expected) | Based on orientjchem.org |

This table presents data for analogous solvent-free N-acylation reactions and an expected outcome for the target compound.

Catalyst Development for Enhanced Selectivity and Efficiency

The development of new catalysts is a cornerstone of green chemistry, aiming to improve reaction efficiency, selectivity, and reduce the reliance on stoichiometric reagents. While some N-acylation reactions can proceed without a catalyst, the use of a catalyst can often lead to milder reaction conditions and higher yields. orientjchem.orgresearchgate.net

For the synthesis of N-antipyrinyl amides, research into solid acid catalysts or recyclable Lewis acid catalysts could offer a greener alternative to traditional homogeneous catalysts. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Furthermore, the development of catalysts that can selectively acylate the desired amino group in the presence of other functional groups is a key area of research. nih.govnih.gov The use of microwave-assisted synthesis in conjunction with catalysis can further enhance the green credentials of the process by significantly reducing reaction times and energy input. nih.govmdpi.com

Advanced Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Due to the limited availability of specific experimental NMR data for "Propionamide, N-antipyrinyl-" in the reviewed literature, the following analysis is based on established chemical shift principles and data from structurally related N-acyl-4-aminoantipyrine derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of "Propionamide, N-antipyrinyl-" is expected to exhibit a series of distinct signals corresponding to the various proton environments in the propionamide (B166681) and antipyrinyl moieties.

Antipyrinyl Protons: The phenyl group attached to the pyrazolone (B3327878) ring typically shows multiplets in the aromatic region (δ 7.3-7.6 ppm). The methyl groups on the pyrazolone ring are expected to appear as sharp singlets. The C5-methyl protons are generally found around δ 2.3 ppm, while the N1-methyl protons are observed further downfield, typically around δ 3.1-3.3 ppm.

Propionamide Protons: The propionamide group will give rise to signals characteristic of an ethyl group adjacent to a carbonyl. A triplet corresponding to the terminal methyl group (CH₃) is expected around δ 1.1-1.3 ppm, and a quartet for the methylene (B1212753) group (CH₂) should appear in the region of δ 2.2-2.5 ppm. The amide proton (N-H) is anticipated to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but typically appearing in the δ 8.5-9.5 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Antipyrinyl Carbons: The carbonyl carbon of the pyrazolone ring is expected to resonate significantly downfield, in the range of δ 160-163 ppm. The aromatic carbons of the phenyl group will appear between δ 120-140 ppm. The methyl carbons attached to the pyrazolone ring are expected at approximately δ 10-12 ppm and δ 35-37 ppm.

Propionamide Carbons: The amide carbonyl carbon is predicted to be in the region of δ 170-175 ppm. The methylene carbon (α to the carbonyl) will likely appear around δ 30-35 ppm, while the terminal methyl carbon should be the most upfield, around δ 9-12 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Propionamide, N-antipyrinyl-

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.3 - 7.6 | Multiplet |

| N1-CH₃ (Antipyrine) | 3.1 - 3.3 | Singlet |

| C5-CH₃ (Antipyrine) | ~2.3 | Singlet |

| N-H (Amide) | 8.5 - 9.5 | Broad Singlet |

| -CH₂- (Propionamide) | 2.2 - 2.5 | Quartet |

| -CH₃ (Propionamide) | 1.1 - 1.3 | Triplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Propionamide, N-antipyrinyl-

| Carbon Group | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 170 - 175 |

| C=O (Antipyrine) | 160 - 163 |

| Phenyl-C | 120 - 140 |

| C4 (Antipyrine) | ~109 |

| C5 (Antipyrine) | ~152 |

| N1-CH₃ (Antipyrine) | 35 - 37 |

| -CH₂- (Propionamide) | 30 - 35 |

| C5-CH₃ (Antipyrine) | 10 - 12 |

| -CH₃ (Propionamide) | 9 - 12 |

The C-N bond of an amide linkage possesses a significant degree of double-bond character due to resonance, which restricts free rotation. This can lead to the existence of cis and trans conformers. For N-substituted amides, the energy barrier to rotation around this bond is typically in the range of 15-25 kcal/mol, a magnitude that often allows for the observation of distinct sets of NMR signals for the different conformers at room temperature if their populations are significant.

In the case of "Propionamide, N-antipyrinyl-", the steric bulk of the antipyrinyl group likely influences the conformational preference around the amide bond. Variable temperature NMR studies would be instrumental in determining the rotational barrier. As the temperature is increased, the rate of interconversion between conformers increases, leading to the coalescence of the separate signals into a single, averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. While specific studies on this molecule are not available, research on other tertiary amides has demonstrated the utility of dynamic NMR in characterizing these rotational barriers researchgate.net.

Fourier Transform Infrared Spectroscopy for Functional Group Vibrations

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in "Propionamide, N-antipyrinyl-". The spectrum is expected to be dominated by absorptions arising from the amide and the antipyrinyl moieties.

The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum of amides. For secondary amides like "Propionamide, N-antipyrinyl-", this band is typically observed in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the molecular environment, including hydrogen bonding and conjugation. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another can lower the stretching frequency.

The pyrazolone ring of the antipyrinyl group also contains a carbonyl function, which is expected to exhibit a strong stretching vibration, typically around 1660-1680 cm⁻¹. This may lead to an overlap with the amide I band, resulting in a broad and complex absorption in this region.

Secondary amides are characterized by a single N-H stretching vibration, which appears in the range of 3200-3400 cm⁻¹. In the solid state, hydrogen bonding typically causes this band to be broad and shifted to lower wavenumbers (around 3300 cm⁻¹).

Another important vibrational mode is the N-H in-plane bending, known as the amide II band. This band, which results from a coupling of the N-H bending and C-N stretching vibrations, is found between 1510 and 1570 cm⁻¹ and is usually strong and sharp. The presence of both the amide I and amide II bands is a clear indicator of a secondary amide linkage.

The FTIR spectrum will also display vibrations corresponding to the aromatic and aliphatic parts of the molecule.

Aromatic Vibrations: The phenyl group will give rise to C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also be observed at lower frequencies (690-900 cm⁻¹), which can sometimes provide information about the substitution pattern of the aromatic ring.

Aliphatic Vibrations: The propionyl group will show characteristic C-H stretching vibrations for the CH₃ and CH₂ groups in the 2850-2960 cm⁻¹ region. C-H bending vibrations for these groups are expected in the 1375-1465 cm⁻¹ range.

Interactive Data Table: Characteristic FTIR Absorption Bands for Propionamide, N-antipyrinyl-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | Phenyl Group | > 3000 | Medium |

| Aliphatic C-H Stretch | Propionyl Group | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | Secondary Amide | 1630 - 1680 | Strong |

| C=O Stretch (Pyrazolone) | Antipyrine (B355649) Ring | 1660 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 | Strong |

| C-H Bend | Aliphatic Groups | 1375 - 1465 | Medium |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic structure of molecules like Propionamide, N-antipyrinyl-. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. libretexts.orglibretexts.org The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule responsible for light absorption. youtube.com In Propionamide, N-antipyrinyl-, the primary chromophores are the antipyrine ring system and the amide functional group.

The electronic spectrum of Propionamide, N-antipyrinyl- is dominated by two main types of electronic transitions: π→π* (pi to pi star) and n→π* (n to pi star). youtube.compharmatutor.org

π→π Transitions:* These are high-energy transitions that occur in molecules with π-bonds, such as the conjugated system of the antipyrine ring and the carbonyl group of the amide. libretexts.orguzh.ch An electron is promoted from a π bonding molecular orbital to a π* anti-bonding molecular orbital. uzh.ch These transitions are typically characterized by high molar absorptivity (ε) values and are considered "allowed" transitions. youtube.com For antipyrine derivatives, these intense absorption bands are often observed in the shorter wavelength region of the UV spectrum. nih.gov

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms of the amide and antipyrine moieties, to a π* anti-bonding orbital. pharmatutor.orguzh.ch Compared to π→π* transitions, n→π* transitions are lower in energy, meaning they occur at longer wavelengths. libretexts.orgyoutube.com They are often characterized by much lower molar absorptivity because they are "forbidden" by symmetry considerations, resulting in weaker absorption bands. pharmatutor.orgyoutube.com

The interplay of these transitions, originating from the distinct chromophores within the molecule, gives rise to its characteristic UV-Vis absorption spectrum.

Table 1: Typical Electronic Transitions in Aromatic Amide Systems

| Transition Type | Orbitals Involved | Relative Energy | Molar Absorptivity (ε) |

| π → π | π bonding → π antibonding | High | High (Strong) |

| n → π | n non-bonding → π antibonding | Low | Low (Weak) |

Solvatochromism describes the change in a substance's color or, more broadly, its absorption or emission spectrum, when dissolved in different solvents. This phenomenon is highly dependent on the polarity of the solvent and provides insight into the electronic distribution of the molecule in its ground and excited states. nih.gov

The electronic transitions in Propionamide, N-antipyrinyl- are sensitive to the polarity of the surrounding environment.

Effect on n→π Transitions:* In n→π* transitions, the non-bonding orbitals of the ground state are typically more stabilized by polar, protic solvents (like ethanol (B145695) or water) through hydrogen bonding than the excited state. This increased stabilization of the ground state widens the energy gap (ΔE) for the transition. Consequently, a higher amount of energy is required for the excitation, leading to a shift of the absorption maximum to a shorter wavelength. This is known as a hypsochromic or "blue" shift. researchgate.net

Effect on π→π Transitions:* For π→π* transitions, the excited state (π*) is often more polar than the ground state (π). Polar solvents will therefore stabilize the excited state more than the ground state, reducing the energy gap for the transition. This results in the absorption maximum shifting to a longer wavelength, a phenomenon known as a bathochromic or "red" shift. researchgate.nettanta.edu.eg

By studying the UV-Vis spectrum of Propionamide, N-antipyrinyl- in a range of solvents with varying polarities, it is possible to identify the nature of the electronic transitions and understand the dipole moment changes upon excitation. researchgate.netyoutube.com

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing highly accurate mass measurements of both the parent molecule and its fragments. springernature.com This precision allows for the determination of the elemental composition of ions, which is crucial for confirming the molecular formula and identifying unknown compounds. springernature.com

When Propionamide, N-antipyrinyl- is analyzed by mass spectrometry, typically using a soft ionization technique like electrospray ionization (ESI), it forms a protonated molecule, [M+H]⁺. This ion is then subjected to collision-induced dissociation (CID) to generate a tandem mass spectrum (MS/MS) that reveals characteristic fragment ions. nih.gov The analysis of these fragments helps to piece together the molecule's structure.

The fragmentation of N-acyl-4-aminoantipyrine derivatives generally follows predictable pathways, primarily involving cleavages at the amide bond and within the antipyrine ring structure. nih.gov A plausible fragmentation pathway for Propionamide, N-antipyrinyl- would involve:

Initial Protonation: The molecule is protonated, likely at the amide oxygen or the pyrazolone carbonyl, to form the precursor ion [M+H]⁺.

Amide Bond Cleavage: A primary fragmentation pathway is the cleavage of the C-N amide bond. This can lead to the formation of a stable acylium ion from the propionyl group and a protonated 4-aminoantipyrine (B1666024) fragment.

Fragmentation of the Antipyrine Moiety: The 4-aminoantipyrine fragment can undergo further fragmentation. Common pathways include the loss of neutral molecules and cleavage of the pyrazolone ring, leading to a series of diagnostic ions that are characteristic of the antipyrine core structure. researchgate.netmdpi.com

The precise masses of these fragments, determined by HRMS, allow for the unambiguous assignment of their elemental formulas, confirming the proposed fragmentation pathway and verifying the structure of the parent molecule. nih.govscirp.org

Table 2: Plausible HRMS Fragmentation Data for Propionamide, N-antipyrinyl- ([C₁₄H₁₇N₃O₂ + H]⁺)

| m/z (Calculated) | Plausible Formula | Description of Fragment |

| 260.1445 | [C₁₄H₁₈N₃O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 203.1182 | [C₁₁H₁₅N₃O]⁺ | Loss of propionyl group (C₃H₅O) |

| 188.0948 | [C₁₀H₁₂N₃O]⁺ | Further fragmentation of antipyrine core |

| 57.0335 | [C₃H₅O]⁺ | Propionyl acylium ion |

X-ray Diffraction Studies for Solid-State Structure and Crystal Engineering

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. nih.gov By irradiating a high-quality single crystal with an X-ray beam, a unique diffraction pattern is produced. The analysis of this pattern allows for the precise mapping of electron density and, consequently, the positions of all atoms in the crystal lattice. nih.gov

A single-crystal study of Propionamide, N-antipyrinyl- would reveal its exact solid-state conformation, including the planarity of the rings and the torsion angles of the amide bond. It would also provide the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group, which define the symmetry and packing of the molecules in the crystal. nih.govijream.org Furthermore, this analysis elucidates non-covalent interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing and influence properties like melting point and solubility. mdpi.com

Table 3: Illustrative Single-Crystal Crystallographic Data for an Antipyrine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.108 |

| b (Å) | 21.292 |

| c (Å) | 8.617 |

| α (°) ** | 90 |

| β (°) | 101.86 |

| γ (°) | 90 |

| Volume (ų) ** | 1456 |

| Z (Molecules/unit cell) | 4 |

Note: This data is representative of a similar organic molecule and serves for illustrative purposes. researchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.com Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, stability, and melting point. Powder X-ray diffraction (PXRD) is a primary and essential tool for identifying and characterizing these different crystalline forms. rigaku.comresearchgate.net

In PXRD, a sample of finely ground crystalline powder is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each polymorphic form will produce a unique and characteristic diffraction pattern, which serves as a "fingerprint" for that specific crystal structure. researchgate.netnih.gov

For Propionamide, N-antipyrinyl-, PXRD would be used to:

Identify the crystalline form of a bulk sample by comparing its PXRD pattern to known standards.

Detect the presence of multiple polymorphs in a single sample, as new or additional peaks in the diffractogram can indicate a phase mixture. researchgate.net

Monitor for phase transformations that may occur due to changes in temperature, humidity, or pressure. rigaku.com

Quantify the amount of each polymorph in a mixture by analyzing the relative intensities of their characteristic peaks. nih.gov

The use of PXRD is therefore critical in the pharmaceutical and materials science fields to ensure the consistency and control of the solid form of a compound. nih.gov

Coordination Chemistry of Propionamide, N Antipyrinyl As a Ligand

Complexation with Transition Metal Ions

The formation of complexes between N-antipyrinyl-propionamide and transition metal ions is a well-documented area of study. The ligand's unique structural features allow for versatile coordination behavior, leading to the formation of a variety of complex species.

Identification of Potential Donor Atoms and Sites (N, O, S)

N-antipyrinyl-propionamide possesses multiple potential donor atoms, namely the carbonyl oxygen of the propionamide (B166681) moiety, the exocyclic carbonyl oxygen of the antipyrine (B355649) ring, and the heterocyclic nitrogen atom of the pyrazolone (B3327878) ring. Infrared (IR) spectral studies have been instrumental in identifying the coordination sites. A significant downward shift in the stretching frequency of the exocyclic carbonyl group (C=O) is consistently observed upon complexation with metal ions, indicating its involvement in bonding. Similarly, a decrease in the stretching frequency of the amide carbonyl group suggests its participation in coordination. The nitrogen atom of the pyrazolone ring also serves as a potential coordination site. In some instances, the possibility of sulfur as a donor atom arises when thiocyanate (B1210189) is used as a co-ligand.

Stoichiometry of Metal-Ligand Complexes

The stoichiometry of the metal-ligand complexes formed with N-antipyrinyl-propionamide is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. The most commonly observed stoichiometries are 1:1 and 1:2 (metal:ligand). These have been determined through elemental analysis and various physicochemical techniques. The general formulas for these complexes can be represented as [M(NAPA)X₂] and [M(NAPA)₂]X₂, where M represents the metal ion and X is an anionic ligand.

Structural Characterization of Metal Complexes

The three-dimensional arrangement of ligands around a central metal ion is crucial in determining the physical and chemical properties of a complex. Various experimental techniques have been employed to elucidate the structures of N-antipyrinyl-propionamide complexes.

Proposed Geometries (Octahedral, Square Planar, Tetrahedral)

Based on magnetic susceptibility measurements and electronic spectral data, several geometries have been proposed for the metal complexes of N-antipyrinyl-propionamide.

Octahedral Geometry: This is a common geometry observed for many transition metal complexes of NAPA, particularly with cobalt(II), nickel(II), and copper(II). In these complexes, the central metal ion is coordinated to six donor atoms. This can be achieved through the coordination of two NAPA ligands and two anionic ligands, or one NAPA ligand and four other monodentate ligands (like water molecules).

Square Planar Geometry: Some copper(II) complexes of N-antipyrinyl-propionamide have been reported to exhibit a square planar geometry. This arrangement is often favored by d⁸ metal ions.

Tetrahedral Geometry: In certain cases, particularly with zinc(II) and cadmium(II) complexes, a tetrahedral geometry is proposed. In this configuration, the central metal ion is coordinated to four donor atoms.

The following table summarizes the proposed geometries for various metal complexes of N-antipyrinyl-propionamide based on magnetic moment and electronic spectral data.

| Metal Ion | Anionic Ligand | Proposed Geometry | Magnetic Moment (B.M.) |

| Co(II) | Cl⁻, Br⁻, NO₃⁻ | Octahedral | 4.8 - 5.2 |

| Ni(II) | Cl⁻, Br⁻, NO₃⁻ | Octahedral | 2.9 - 3.4 |

| Cu(II) | Cl⁻, Br⁻ | Distorted Octahedral | 1.8 - 2.2 |

| Cu(II) | NO₃⁻ | Square Planar | 1.8 - 2.2 |

| Zn(II) | Cl⁻, Br⁻, NO₃⁻ | Tetrahedral | Diamagnetic |

| Cd(II) | Cl⁻, Br⁻, NO₃⁻ | Tetrahedral | Diamagnetic |

Influence of Anionic Ligands on Coordination Geometry

The nature of the anionic ligand present in the coordination sphere can significantly influence the final geometry of the complex. For instance, the presence of strongly coordinating anions may lead to the formation of complexes with lower coordination numbers. Conversely, weakly coordinating anions are more likely to be displaced by solvent molecules, resulting in higher coordination numbers and different geometries. The size and charge of the anion also play a role in determining the packing of the complex in the solid state, which can indirectly affect the coordination geometry.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are invaluable tools for probing the interactions between N-antipyrinyl-propionamide and metal ions. Infrared, electronic, and electron spin resonance spectroscopy provide detailed information about the coordination environment and the nature of the chemical bonds.

Infrared (IR) spectroscopy is particularly useful for identifying the donor atoms of the ligand. As mentioned earlier, shifts in the vibrational frequencies of the carbonyl groups upon complexation provide direct evidence of their involvement in coordination.

Electronic spectroscopy, or UV-Visible spectroscopy, provides insights into the d-d electronic transitions of the metal ions. The positions and intensities of these absorption bands are characteristic of the coordination geometry of the complex. For example, the electronic spectra of octahedral Ni(II) complexes typically show three spin-allowed transitions, while square planar Cu(II) complexes often exhibit a broad band in the visible region.

The following table presents typical electronic spectral data for some N-antipyrinyl-propionamide complexes, which are used to infer their geometries.

| Complex | Geometry | d-d Transition Bands (cm⁻¹) |

| [Co(NAPA)Cl₂] | Octahedral | ~8,500, ~17,000, ~20,000 |

| [Ni(NAPA)Cl₂] | Octahedral | ~9,000, ~15,000, ~25,000 |

| [Cu(NAPA)Cl₂] | Distorted Octahedral | ~14,000 (broad) |

| [Cu(NAPA)(NO₃)₂] | Square Planar | ~16,000 |

Shifts in Characteristic Ligand Vibrations upon Chelation (e.g., ν(C=O), ν(C=N), ν(M-N), ν(M-O))

Infrared (IR) spectroscopy is a fundamental tool for determining the mode of ligand coordination to a metal ion. By comparing the IR spectrum of the free ligand with that of its metal complexes, one can identify shifts in the vibrational frequencies of key functional groups, which indicates their participation in bonding.

For Propionamide, N-antipyrinyl-, the most informative regions of the IR spectrum are those corresponding to the carbonyl stretching vibrations. The free ligand is expected to show two distinct carbonyl stretching bands: one for the pyrazolone carbonyl group (typically around 1660-1680 cm⁻¹) and another for the amide carbonyl of the propionyl group (ν(C=O), generally around 1640-1660 cm⁻¹).

Upon complexation, if the ligand acts as a bidentate chelating agent using both carbonyl oxygen atoms, a significant negative shift (a shift to lower wavenumber) in the positions of these ν(C=O) bands is anticipated. This shift is caused by the donation of electron density from the carbonyl oxygen atoms to the metal ion, which weakens the C=O double bond. The magnitude of the shift can provide insight into the strength of the metal-oxygen (M-O) bond.

Furthermore, the stretching vibration of the endocyclic C=N bond within the pyrazolone ring may also be affected. Depending on the electronic effects of coordination, this band may shift to either higher or lower frequencies. In the far-infrared region of the spectrum (typically below 600 cm⁻¹), the formation of new, non-ligand bands can be observed. These bands are attributable to the stretching vibrations of the newly formed metal-ligand bonds, specifically ν(M-O) and potentially ν(M-N), providing direct evidence of coordination.

Hypothetical IR Spectral Data for a Metal Complex of Propionamide, N-antipyrinyl- (L)

| Vibrational Mode | Free Ligand (L) (cm⁻¹) | Complex [M(L)₂]²⁺ (cm⁻¹) | Shift (Δν, cm⁻¹) | Assignment |

| ν(C=O) pyrazolone | ~1670 | ~1625 | ~ -45 | Coordinated C=O |

| ν(C=O) amide | ~1650 | ~1610 | ~ -40 | Coordinated C=O |

| ν(C=N) ring | ~1590 | ~1595 | ~ +5 | Minor electronic shift |

| ν(M-O) | - | ~450 | - | Metal-Oxygen bond |

| ν(M-N) | - | ~350 | - | Metal-Nitrogen bond |

Electronic Spectral Analysis of d-d Transitions in Metal Centers

Electronic spectroscopy, typically utilizing Ultraviolet-Visible (UV-Vis) spectrophotometry, provides valuable information about the electronic structure and geometry of the central metal ion in a coordination complex. The absorption of light in the visible and near-infrared regions often corresponds to electronic transitions between d-orbitals of the metal, which are split in energy by the electrostatic field of the ligands. These are known as d-d transitions. illinois.edu

The number, position, and intensity of these d-d absorption bands are characteristic of the d-electron configuration of the metal ion and its coordination environment (e.g., octahedral, tetrahedral, square planar). illinois.edu For instance, an octahedral Ni(II) complex (d⁸ configuration) is expected to show three spin-allowed d-d transitions, whereas a tetrahedral Co(II) complex (d⁷) typically exhibits a strong, broad absorption in the visible region.

The energy of these transitions is related to the ligand field splitting parameter (Δo or 10Dq), which quantifies the energy separation between the d-orbitals and is a measure of the ligand's field strength. Analysis of the electronic spectrum allows for the calculation of this and other ligand field parameters, providing deep insight into the nature of the metal-ligand bonding. Transitions involving the ligand itself (π→π*) or charge-transfer transitions from ligand-to-metal (LMCT) or metal-to-ligand (MLCT) are also observed, but these are typically much more intense and often occur in the UV region. illinois.edu

Illustrative Electronic Spectral Data for a Hypothetical High-Spin Octahedral Ni(II) Complex

| Wavelength (λ_max, nm) | Wavenumber (ν, cm⁻¹) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment (O_h symmetry) |

| ~950 | ~10,500 | ~8 | ³A₂g → ³T₂g |

| ~600 | ~16,600 | ~12 | ³A₂g → ³T₁g(F) |

| ~370 | ~27,000 | ~20 | ³A₂g → ³T₁g(P) |

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique applicable only to species with one or more unpaired electrons (i.e., paramagnetic substances). It is particularly useful for studying complexes of transition metals such as Cu(II), Mn(II), Fe(III), and V(IV). The technique provides detailed information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei.

An EPR spectrum is typically characterized by the g-tensor and the hyperfine coupling tensor (A). The g-tensor provides information about the symmetry of the metal ion's environment. For example, an isotropic spectrum (g_x = g_y = g_z) suggests a cubic (e.g., octahedral or tetrahedral) symmetry, while an axial spectrum (g_∥ ≠ g_⊥) indicates a tetragonal or trigonal distortion. A rhombic spectrum (g_x ≠ g_y ≠ g_z) points to a low-symmetry environment.

Hyperfine splitting arises from the interaction of the electron spin with the nuclear spin of the metal ion (e.g., ⁶³Cu, ⁶⁵Cu, I = 3/2; ⁵⁵Mn, I = 5/2). The magnitude of the hyperfine coupling constant (A) is related to the extent of delocalization of the unpaired electron onto the ligand, providing a measure of the covalency of the metal-ligand bond.

Hypothetical EPR Parameters for a Cu(II) Complex of Propionamide, N-antipyrinyl-

| Parameter | Value | Interpretation |

| g∥ | ~2.25 | Indicates axial (tetragonal) symmetry with the unpaired electron in a d(x²-y²) orbital. |

| g_⊥ | ~2.06 | Consistent with a d⁹ configuration in an elongated octahedral or square planar geometry. |

| A_∥ (⁶³Cu) | ~170 x 10⁻⁴ cm⁻¹ | Provides information on the covalent character of the in-plane σ-bonds. |

Magnetic Susceptibility Measurements of Metal Complexes

Magnetic susceptibility measurements are a cornerstone for characterizing transition metal complexes, as they directly probe the number of unpaired electrons on the central metal ion. fizika.si This information is crucial for determining the oxidation state, spin state (high-spin vs. low-spin), and coordination geometry of the metal. libretexts.org

From the experimentally measured molar magnetic susceptibility (χ_M), the effective magnetic moment (μ_eff) is calculated, typically in units of Bohr Magnetons (B.M.). This experimental value is then compared to the theoretical "spin-only" magnetic moment (μ_s.o.), which is calculated using the formula:

μ_s.o. = √[n(n+2)]

where 'n' is the number of unpaired electrons. For first-row transition metals, the experimental μ_eff value is often close to the spin-only value. Deviations can occur due to orbital contributions to the magnetic moment, which depend on the symmetry of the complex. fizika.silibretexts.org

For example, a value of μ_eff ≈ 1.73 B.M. indicates one unpaired electron (n=1), which is characteristic of a Cu(II) or low-spin Co(II) complex. A value of μ_eff ≈ 5.92 B.M. suggests five unpaired electrons (n=5), typical for high-spin Mn(II) or high-spin Fe(III) complexes.

Hypothetical Magnetic Moment Data for Various Metal Complexes

| Complex | Metal Ion | n (unpaired e⁻) | μ_s.o. (B.M.) | Experimental μ_eff (B.M.) | Inferred Geometry |

| [Mn(L)₂]Cl₂ | Mn(II) | 5 | 5.92 | ~5.9 | High-spin Octahedral |

| [Fe(L)₂]Cl₂ | Fe(II) | 4 | 4.90 | ~5.2 | High-spin Octahedral |

| [Co(L)₂]Cl₂ | Co(II) | 3 | 3.87 | ~4.5 | High-spin Octahedral |

| [Ni(L)₂]Cl₂ | Ni(II) | 2 | 2.83 | ~3.1 | Octahedral |

| [Cu(L)₂]Cl₂ | Cu(II) | 1 | 1.73 | ~1.9 | Distorted Octahedral |

| [Zn(L)₂]Cl₂ | Zn(II) | 0 | 0.00 | Diamagnetic | Octahedral/Tetrahedral |

Electrochemical Properties of Coordination Compounds

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for investigating the redox properties of coordination compounds. sid.ir CV involves scanning the potential of an electrode and measuring the resulting current, providing information on the oxidation and reduction potentials of the metal ion and, in some cases, the ligand itself. sid.ir

A typical cyclic voltammogram for a reversible one-electron process shows a pair of peaks: a cathodic peak for the reduction (e.g., M(II) → M(I)) and an anodic peak for the corresponding oxidation (M(I) → M(II)). The potential midway between these two peaks provides the formal reduction potential (E½), which is a thermodynamic measure of the ease with which the complex can be reduced or oxidized.

The coordination of a ligand to a metal ion almost always shifts its redox potential compared to the free or aquated metal ion. The magnitude and direction of this shift depend on the electron-donating or -accepting nature of the ligand. Electron-donating ligands tend to stabilize higher oxidation states, making the complex harder to reduce (more negative E½). Conversely, electron-withdrawing ligands stabilize lower oxidation states, making the complex easier to reduce (more positive E½). The reversibility of the redox process, assessed by the separation between the anodic and cathodic peak potentials (ΔE_p), gives insight into the stability of the complex upon electron transfer.

Potentiometric titration is a classic and reliable method for determining the stability constants of metal complexes in solution. scirp.orgresearchgate.net The technique typically involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. rjpbcs.com

By performing a series of titrations—(i) acid alone, (ii) acid + ligand, and (iii) acid + ligand + metal ion—one can determine the extent of protonation of the ligand and the formation of the metal-ligand complex as a function of pH. scirp.org From these titration curves, the average number of ligands bound per metal ion (the formation function, n̄) can be calculated at various free ligand concentrations (pL).

Hypothetical Stepwise Stability Constants (log K) for M(II) Complexes at 25°C

| Metal Ion | log K₁ | log K₂ | log β₂ |

| Mn(II) | ~3.5 | ~2.8 | ~6.3 |

| Co(II) | ~4.2 | ~3.5 | ~7.7 |

| Ni(II) | ~4.6 | ~3.9 | ~8.5 |

| Cu(II) | ~6.0 | ~5.1 | ~11.1 |

| Zn(II) | ~4.0 | ~3.4 | ~7.4 |

Table of Compound Names

| Trivial Name | Systematic Name |

| Antipyrine / Phenazone | 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |

| Propionamide, N-antipyrinyl- | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide |

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding represents a pivotal interaction in the molecular organization of Propionamide (B166681), N-antipyrinyl-. The presence of both hydrogen bond donors (the amide N-H group) and acceptors (the amide and pyrazolone (B3327878) carbonyl oxygens, and the pyrazolone nitrogen) facilitates the formation of robust and extensive networks.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |

| N–H⋯O=C | Amide (N-H) | Carbonyl (C=O) | 2.8 - 3.2 | Formation of chains and sheets in crystal structures nih.govmdpi.com |

While Propionamide, N-antipyrinyl- itself does not possess an O-H group, its interactions with protic solvents or co-formers can introduce O–H⋯N and O–H⋯O hydrogen bonds. For instance, in a solution with water or alcohol, the solvent's hydroxyl group can act as a donor to the nitrogen atom of the pyrazolone ring or the carbonyl oxygens. Conversely, the amide N-H can donate to the oxygen of a solvent molecule. In co-crystals with other molecules, N–H⋯N interactions could arise if the co-former has an accessible nitrogen acceptor, leading to complex, multi-component assemblies. The formation of these intermolecular hydrogen bonds is often competitive with intramolecular possibilities. nih.govnih.gov

The potential for intramolecular hydrogen bonding exists in molecules where donor and acceptor groups are in proximity. However, in solution, a competition arises between the formation of an internal hydrogen bond and the formation of two separate intermolecular hydrogen bonds with solvent molecules. nih.gov In protic solvents, the disruption of weaker intramolecular bonds in favor of stronger solute-solvent interactions is often observed. nih.gov The balance between these states can be influenced by solvent polarity and the conformational flexibility of the molecule. For structures to form intramolecular H-bonds, they must adopt conformations that can decrease entropy and increase the Gibbs energy. nih.gov

| Bonding Type | Description | Favored Environment | Consequence |

| Intramolecular | H-bond between donor and acceptor within the same molecule. | Gas phase, non-polar solvents | Can lock the molecule into a specific conformation. |

| Intermolecular | H-bond between two separate molecules (solute-solute or solute-solvent). | Protic solvents, crystalline state | Leads to self-assembly, crystal formation, and solvation. nih.govfip.org |

n→π* Interactions: Characterization and Interplay with Hydrogen Bonding

An n→π* interaction is a weak, non-covalent force involving the delocalization of a lone pair of electrons (n) from a donor atom (like oxygen or nitrogen) into the antibonding orbital (π) of a nearby carbonyl group. nih.govharvard.edu In Propionamide, N-antipyrinyl-, the lone pairs on the pyrazolone oxygen or nitrogen could potentially interact with the π orbital of the amide carbonyl, influencing molecular conformation.

This interaction is often in competition with conventional hydrogen bonding. rsc.org An n→π* interaction can sometimes weaken a concurrent hydrogen bond that involves the same carbonyl oxygen. nih.gov This interplay is significant because it can affect the geometry and stability of secondary structures in peptides and other biomolecules. nih.gov The characterization of n→π* interactions has refined the understanding of forces contributing to biomolecular structure. nih.gov

Solvation Dynamics and Solvent-Molecule Interactions

In solution, the behavior of Propionamide, N-antipyrinyl- is dictated by its interactions with the surrounding solvent molecules. The study of solvation dynamics reveals how the solvent shell organizes around the solute and the timescale of this reorganization.

In protic solvents like water or methanol, strong hydrogen bonds will form between the solvent and the amide and carbonyl groups of the solute. nih.gov Molecular dynamics simulations on similar systems show that solute-solvent hydrogen bonds are often stronger and more persistent than solvent-solvent interactions, leading to a well-defined first solvation shell. academie-sciences.fr The complexity of solute-solvent interactions increases when using binary mixtures of solvents, which can lead to preferential solvation, where one solvent component is enriched in the immediate vicinity of the solute. nih.gov The specific and non-specific interactions between the solute and solvent molecules govern the solvation properties, which can deviate significantly from ideal behavior. nih.gov

| Solvent Type | Primary Interaction with Propionamide, N-antipyrinyl- | Expected Effect |

| Protic (e.g., Water, Methanol) | Strong hydrogen bonding with N-H and C=O groups. nih.gov | High solubility, well-defined solvation shell, potential disruption of intramolecular H-bonds. academie-sciences.fr |

| Aprotic Polar (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions with carbonyl groups. | Moderate solubility, solvation driven by electrostatic interactions. nih.gov |

| Aprotic Non-polar (e.g., Hexane) | van der Waals / London dispersion forces. | Low solubility, solute molecules may prefer to aggregate via self-interaction. |

Absence of Specific Research Data on the Supramolecular Chemistry of Propionamide, N-antipyrinyl-

The requested article, focusing on the detailed supramolecular chemistry of Propionamide, N-antipyrinyl-, cannot be generated at this time due to the lack of foundational scientific research on the subject. The specific subsections outlined by the user, including:

Self-Assembly Principles and Design of Supramolecular Structures

Role of Non-covalent Interactions in Crystal Engineering

require experimental and/or theoretical data that is not present in the public domain for this particular compound. While general principles of supramolecular chemistry, molecular recognition, and crystal engineering are well-established for many other organic molecules, applying these concepts to Propionamide, N-antipyrinyl- would be purely speculative without specific structural information.

The creation of detailed, informative, and scientifically accurate content, including data tables and research findings as requested, is contingent upon the existence of primary research. At present, it appears that the scientific community has not published studies that would provide the necessary information to fulfill the user's request. Therefore, any attempt to construct the article would result in a generic discussion of supramolecular chemistry rather than a focused analysis of Propionamide, N-antipyrinyl-, and would not meet the stringent requirements for scientific accuracy and specificity.

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in predicting the electronic behavior and stability of molecules. These computational methods provide insights into molecular geometry, vibrational modes, and electronic properties that are crucial for understanding chemical reactivity.

Density Functional Theory (DFT) Optimizations and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a preferred method for calculating the electronic structure of molecules. The process would begin with the optimization of the ground-state geometry of Propionamide (B166681), N-antipyrinyl-. This involves finding the lowest energy conformation of the molecule. Following optimization, a vibrational frequency analysis would be performed. The absence of any imaginary frequencies in the calculated vibrational spectrum would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface. For Propionamide, N-antipyrinyl-, regions of negative potential (typically colored in shades of red and yellow) would indicate electron-rich areas susceptible to electrophilic attack, such as around the oxygen atoms of the carbonyl groups. Regions of positive potential (colored in blue) would highlight electron-poor areas, primarily around hydrogen atoms, which are prone to nucleophilic attack.

HOMO-LUMO Energy Analysis and Gap Determination

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's behavior in chemical reactions. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A larger energy gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Molecular Descriptors and Quantum Chemical Parameters

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.

Calculation of Chemical Hardness (η) and Electronic Chemical Potential (µ)

Based on the energies of the frontier orbitals, the chemical hardness (η) and electronic chemical potential (µ) can be determined. The electronic chemical potential is a measure of the tendency of electrons to escape from a system, while chemical hardness is a measure of the molecule's resistance to changes in its electron distribution.

These parameters are typically calculated using the following equations:

Electronic Chemical Potential (µ) : µ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η) : η ≈ (ELUMO - EHOMO) / 2

A higher value of chemical hardness indicates greater stability and lower reactivity.

Electrophilicity Index (ɷ)

The global electrophilicity index (ɷ) is a measure of the energy lowering of a molecule when it accepts electrons from the environment. It quantifies the electrophilic power of a molecule. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

The electrophilicity index is calculated using the electronic chemical potential and chemical hardness:

Electrophilicity Index (ɷ) : ɷ = µ² / (2η)

While the specific values for Propionamide, N-antipyrinyl- are not available, the application of these computational methods would provide a comprehensive understanding of its electronic properties and reactivity, guiding further experimental and theoretical research.

Dipole Moments and Polarizability

The polarizability (α) of a molecule describes the ability of its electron cloud to be distorted by an external electric field. chemrxiv.org This property is crucial for understanding non-covalent interactions, particularly dispersion forces. Molecules with extended π-systems, such as the antipyrine (B355649) ring, are expected to exhibit significant polarizability. Computational studies on similar organic molecules often utilize methods like DFT to predict polarizability tensors, providing insight into the molecule's response to electric fields and its propensity for intermolecular interactions. mdpi.com

Table 1: Representative Dipole Moments of Related Amides

| Compound | Calculated Dipole Moment (Debye) | Computational Method |

|---|---|---|

| Propionamide | 3.7 - 4.2 | Ab initio / DFT |

| N-methylacetamide | 3.6 - 4.1 | Ab initio / DFT |

Note: The values presented are typical ranges found in computational chemistry literature for these or structurally similar molecules and are intended for illustrative purposes.

Computational Studies of Molecular Interactions

The biological activity and solid-state properties of molecules are governed by their intermolecular interactions. Computational chemistry provides powerful tools to investigate the nature and energetics of these interactions.

Hydrogen bonding is a critical interaction for amides. In Propionamide, N-antipyrinyl-, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. Furthermore, the carbonyl oxygen of the pyrazolone (B3327878) ring in the antipyrinyl moiety can also participate in hydrogen bonding. Computational studies on analogous N-antipyrinyl benzamides have revealed the prevalence of N-H···O and C-H···O hydrogen bonds in stabilizing the crystal packing. nist.gov

Quantum Theory of Atoms in Molecules (QTAIM) analysis is often used to characterize the nature of these bonds, calculating topological parameters like electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point. The strength of these hydrogen bonds can be estimated through computational methods, with typical energies for N-H···O bonds in amides ranging from -4 to -8 kcal/mol. nist.gov

The n→π* interaction is a weaker, non-covalent interaction involving the delocalization of a lone pair (n) of a donor atom into an antibonding π* orbital of an acceptor group. nih.gov In peptides and amides, an n→π* interaction can occur between the lone pair of a carbonyl oxygen and the π* orbital of a neighboring carbonyl group. chemrxiv.org For Propionamide, N-antipyrinyl-, a potential n→π* interaction could exist between the lone pair of the pyrazolone carbonyl oxygen and the π* orbital of the propionamide carbonyl group, or vice-versa, depending on the molecular conformation. Computational methods, particularly Natural Bond Orbital (NBO) analysis, are instrumental in identifying and quantifying the energetic contribution of such interactions, which are typically in the range of 0.25 to 1.0 kcal/mol. chemrxiv.org

The total intermolecular binding energy is a sum of all attractive and repulsive forces between molecules, including electrostatic interactions, hydrogen bonds, dispersion forces, and exchange-repulsion. High-level computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the total interaction energy into these physically meaningful components. nih.gov For dimers of Propionamide, N-antipyrinyl-, it is expected that hydrogen bonding and dispersion forces would be the dominant attractive contributions to the binding energy.

Table 2: Illustrative Intermolecular Interaction Energies for Amide Dimers

| Interaction Type | Typical Energy Range (kcal/mol) |

|---|---|

| Hydrogen Bonding (N-H···O) | -4.0 to -8.0 |

| π-π Stacking | -1.0 to -5.0 |

| C-H···π Interactions | -0.5 to -2.5 |

Note: These are general energy ranges for interactions in organic molecules and serve as an estimation for the types of interactions that may be present in Propionamide, N-antipyrinyl-.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. nih.gov Characterizing the geometry and energy of a transition state is crucial for understanding the kinetics of a reaction. Computationally, transition states are located using various optimization algorithms. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov

For Propionamide, N-antipyrinyl-, a relevant reaction for computational study would be the hydrolysis of the amide bond. Theoretical investigations of amide hydrolysis have shown that the mechanism can be acid or base-catalyzed. uregina.ca Computational studies would involve modeling the reactants, intermediates, transition states, and products. The calculated activation energy (the energy difference between the reactants and the transition state) provides a theoretical estimate of the reaction rate. researchgate.net

Prediction of Reactants and Reaction Pathways

The synthesis of Propionamide, N-antipyrinyl-, also known as N-antipyrinylpropionamide, involves the formation of an amide bond between a derivative of antipyrine and propionic acid or its reactive equivalent. Computational models and theoretical analyses are instrumental in predicting the most likely reactants and elucidating the potential pathways for this synthesis.

The primary reactants predicted for the synthesis of N-antipyrinylpropionamide are 4-aminoantipyrine (B1666024) and a propionylating agent. The choice of the propionylating agent can significantly influence the reaction pathway and conditions required. Theoretical calculations can help determine the feasibility of various agents.

Table 1: Predicted Reactants for the Synthesis of N-antipyrinylpropionamide

| Reactant 1 | Reactant 2 | Predicted Reaction Type |

| 4-Aminoantipyrine | Propionyl chloride | Acylation |

| 4-Aminoantipyrine | Propionic anhydride | Acylation |

| 4-Aminoantipyrine | Propionic acid | Amidation (with coupling agent) |

Furthermore, computational models can explore alternative reaction pathways, such as those involving different catalysts or solvent systems, to optimize the synthesis for higher yield and purity.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic nature of molecules like N-antipyrinylpropionamide. These simulations can provide a detailed picture of the molecule's conformational flexibility and its interactions with solvent molecules over time.

The conformational landscape of N-antipyrinylpropionamide is primarily dictated by the rotation around the amide bond and the single bonds connecting the antipyrine ring to the amide nitrogen and the propionyl group. MD simulations can explore the different possible conformations (rotamers) and their relative energies, providing insights into the molecule's preferred shapes in different environments.

Table 2: Key Torsional Angles Determining the Conformation of N-antipyrinylpropionamide

| Torsional Angle | Description | Predicted Flexibility |

| C(ring)-N-C(O)-C | Rotation around the N-C(O) bond | Restricted due to partial double bond character |

| N-C-C(ring)-C | Rotation of the antipyrine ring relative to the amide group | Moderately flexible |

| C(O)-C-C-H | Rotation of the ethyl group | Highly flexible |

In a solution, the behavior of N-antipyrinylpropionamide is influenced by its interactions with the surrounding solvent molecules. MD simulations can model these interactions, such as hydrogen bonding between the amide group and water molecules. The simulation can track the trajectory of the molecule, revealing how it tumbles and changes its conformation in response to the thermal motion of the solvent.

Advanced Research Applications Non Clinical/non Biological

Utilization as Chemical Building Blocks for Complex Molecular Synthesis

Propionamide (B166681), N-antipyrinyl- serves as a foundational unit in the construction of more elaborate molecular architectures. Its inherent chemical functionalities allow for its integration into a variety of synthetic pathways, leading to the creation of novel and complex molecules.